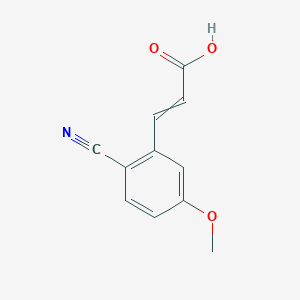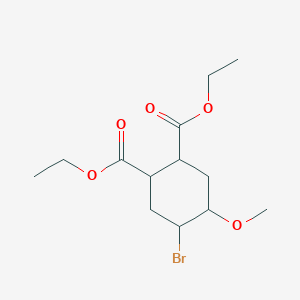![molecular formula C10H16O2PSi+ B14493196 (2-Methylphenyl)(oxo)[(trimethylsilyl)oxy]phosphanium CAS No. 62987-40-0](/img/structure/B14493196.png)
(2-Methylphenyl)(oxo)[(trimethylsilyl)oxy]phosphanium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Methylphenyl)(oxo)[(trimethylsilyl)oxy]phosphanium is a chemical compound with the molecular formula C10H16O2PSi. It is known for its unique structure, which includes a phosphonium center bonded to a 2-methylphenyl group, an oxo group, and a trimethylsilyloxy group.
Métodos De Preparación
The synthesis of (2-Methylphenyl)(oxo)[(trimethylsilyl)oxy]phosphanium typically involves the reaction of a 2-methylphenylphosphine oxide with a trimethylsilyl chloride in the presence of a base. The reaction conditions often require an inert atmosphere and anhydrous solvents to prevent hydrolysis and oxidation of the reactive intermediates. Industrial production methods may involve scaling up this reaction with optimized conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
(2-Methylphenyl)(oxo)[(trimethylsilyl)oxy]phosphanium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The trimethylsilyloxy group can be substituted with other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like alkoxides.
Aplicaciones Científicas De Investigación
(2-Methylphenyl)(oxo)[(trimethylsilyl)oxy]phosphanium has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2-Methylphenyl)(oxo)[(trimethylsilyl)oxy]phosphanium involves its ability to act as a nucleophile or electrophile in various chemical reactions. The phosphonium center can participate in nucleophilic substitution reactions, while the oxo and trimethylsilyloxy groups can stabilize reactive intermediates. Molecular targets and pathways involved include interactions with electrophilic centers in organic molecules and coordination with metal ions in catalytic processes .
Comparación Con Compuestos Similares
(2-Methylphenyl)(oxo)[(trimethylsilyl)oxy]phosphanium can be compared with similar compounds such as:
(2-Methylphenyl)(oxo)[(trimethylsilyl)oxy]phosphine: Similar structure but different reactivity due to the presence of a phosphine group instead of a phosphonium center.
(2-Methylphenyl)(oxo)[(trimethylsilyl)oxy]phosphonium chloride: Contains a chloride ion, which affects its solubility and reactivity.
(2-Methylphenyl)(oxo)[(trimethylsilyl)oxy]phosphonium bromide: Similar to the chloride analog but with different halide ion properties. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct reactivity and stability.
Propiedades
Número CAS |
62987-40-0 |
|---|---|
Fórmula molecular |
C10H16O2PSi+ |
Peso molecular |
227.29 g/mol |
Nombre IUPAC |
(2-methylphenyl)-oxo-trimethylsilyloxyphosphanium |
InChI |
InChI=1S/C10H16O2PSi/c1-9-7-5-6-8-10(9)13(11)12-14(2,3)4/h5-8H,1-4H3/q+1 |
Clave InChI |
XNFQVBODWSORFR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1[P+](=O)O[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,1'-[(3,5-Di-tert-butylphenyl)azanediyl]di(butan-2-ol)](/img/structure/B14493119.png)
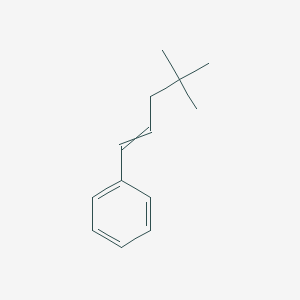
![9-(2,4,6-Trimethylphenyl)-9-borabicyclo[3.3.1]nonane](/img/structure/B14493125.png)
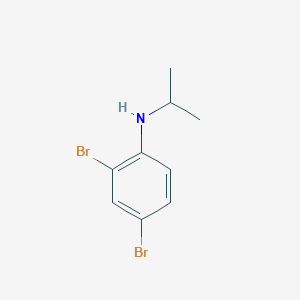

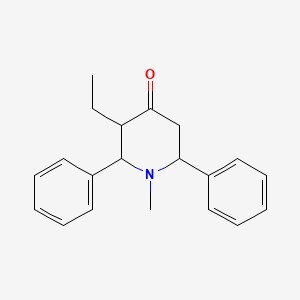
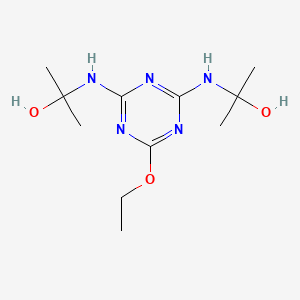
![N-[2-Oxo-1-(piperidin-1-yl)butyl]benzamide](/img/structure/B14493145.png)
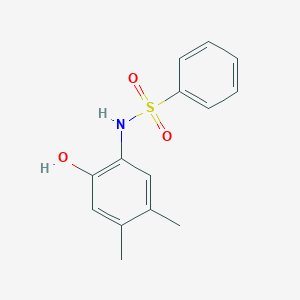
![Bis{4-[4-(phenylacetyl)phenoxy]phenyl}ethane-1,2-dione](/img/structure/B14493159.png)
